Home > Products > Screening Compounds P130414 > 2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine - 877621-97-1

2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-2781037
CAS Number: 877621-97-1
Molecular Formula: C20H24N4
Molecular Weight: 320.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Phenylpyrazolo[1,5-a]pyrimidines (Exemplified by Compound 8)

    Compound Description: 3-phenylpyrazolo[1,5-a]pyrimidines, represented by a specific compound designated as "8" in the study, were identified as potent antagonists of the human corticotropin-releasing factor-1 receptor (CRF1). [] These compounds served as initial leads for the development of novel CRF1 antagonists with improved properties, such as reduced lipophilicity. []

    Relevance: This group of compounds shares the core pyrazolo[1,5-a]pyrimidine scaffold with 2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine. The "3-phenyl" designation indicates a key structural similarity, with a phenyl ring attached at the 3-position of the pyrazolo[1,5-a]pyrimidine core, which is also present in the main compound, 2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine. []

3-Pyridylpyrazolo[1,5-a]pyrimidines (Exemplified by Compounds 15, 25-30, 34, and 35)

    Compound Description: This series of compounds was designed as a modification of the initial 3-phenylpyrazolo[1,5-a]pyrimidine leads. The key alteration involved replacing the phenyl ring at the 3-position with a weakly basic pyridine ring. This substitution aimed to improve the compounds' physicochemical properties, particularly by reducing lipophilicity and enhancing water solubility, while maintaining their potency as CRF1 antagonists. []

    Relevance: These compounds, like the main compound 2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, share the core pyrazolo[1,5-a]pyrimidine structure. While the main compound has a phenyl ring at the 3-position, this series is defined by a pyridine ring at that position. This makes them close structural analogs explored for their effects on the same biological target. []

2,5-Dimethyl-3-(6-dimethyl-4-methylpyridin-3-yl)-7-dipropylaminopyrazolo[1,5-a]pyrimidine (R121919)

    Compound Description: R121919 is a potent and orally active CRF1 antagonist. [, , ] It exhibits good binding affinity for the human CRF1 receptor, effectively inhibits CRF-stimulated cAMP production, and blocks CRF-stimulated ACTH release. [] R121919 demonstrates favorable pharmacokinetic properties, including oral bioavailability and brain penetration. [] It has shown efficacy in animal models of anxiety and has been investigated as a potential clinical compound for major depression. [] Additionally, R121919 has been used in studies to investigate the role of the CRF system in the context of alcohol dependence. [, ] Specifically, R121919 has been shown to normalize impaired long-term potentiation of intrinsic excitability in the juxtacapsular bed nucleus of the stria terminalis (jcBNST) in animal models of alcohol dependence. [] This suggests that R121919 may have therapeutic potential in addressing the persistent emotional dysregulation associated with protracted withdrawal from alcohol dependence. []

    Relevance: This molecule is a very close analog of 2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine. Both share the same base pyrazolo[1,5-a]pyrimidine structure with methyl groups at the 2 and 5 positions. Key differences are in the substituents at the 3 and 7 positions. This comparison highlights how small structural changes within this scaffold impact pharmacological properties. [, , ]

3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP)

    Compound Description: MTIP is a novel brain-penetrant and orally available CRF1 antagonist with promising characteristics for clinical development, particularly in the context of alcohol dependence. [] It displays high affinity for both rat and human CRF1 receptors, demonstrating subnanomolar potency, while exhibiting no significant binding to CRF2 receptors or other common drug targets. [] MTIP exhibits excellent oral bioavailability and effectively inhibits CRF1 receptor activity in the brain following oral administration. [] It has demonstrated efficacy in various preclinical models of alcoholism, including reducing anxiety-like behavior during alcohol withdrawal, attenuating excessive alcohol self-administration in dependent rats, and blocking stress-induced reinstatement of alcohol seeking. []

    Relevance: Although MTIP shares the target (CRF1) with 2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine, their structures are distinct. MTIP is based on an imidazo[1,2-b]pyridazine core, whereas the main compound features a pyrazolo[1,5-a]pyrimidine scaffold. This highlights that different chemical scaffolds can yield compounds with similar pharmacological profiles, indicating diverse structural approaches for targeting CRF1. []

Properties

CAS Number

877621-97-1

Product Name

2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

IUPAC Name

2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C20H24N4

Molecular Weight

320.44

InChI

InChI=1S/C20H24N4/c1-14-9-11-23(12-10-14)18-13-15(2)21-20-19(16(3)22-24(18)20)17-7-5-4-6-8-17/h4-8,13-14H,9-12H2,1-3H3

InChI Key

MZQUWAUXGKKJBH-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.